molecular formula C13H11N3O3 B1405135 (2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid CAS No. 1630763-66-4

(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid

Cat. No.: B1405135
CAS No.: 1630763-66-4
M. Wt: 257.24 g/mol
InChI Key: VODRFXKBJGFIJD-UHFFFAOYSA-N
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Description

“(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid” is a heterocyclic organic compound . It has a CAS Number of 1630763-66-4 and a molecular weight of 257.25 . The IUPAC name for this compound is 2-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11N3O3/c1-7-9(6-11(17)18)13(19)16-12(14-7)8-4-2-3-5-10(8)15-16/h2-5,14H,6H2,1H3,(H,17,18) . This code provides a specific string of characters that represent the molecular structure of the compound.

Scientific Research Applications

  • Synthesis and Structural Studies : One study describes the synthesis of related compounds such as (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, highlighting the process of acylation and Michael addition. The molecular conformations of these products were discussed based on NMR spectral and X-Ray data, indicating the significance in chemical structure analysis (Chui et al., 2004).

  • Antibacterial Activity : A study on the synthesis and evaluation of antibacterial activity of certain analogues, such as 1, 4-Benzoxazine, demonstrates the biological application of these compounds. The synthesized compounds showed significant activity against various bacterial strains, indicating their potential in antimicrobial research (Kadian et al., 2012).

  • Isomerization and Reaction Mechanism : Research on 1-Aminobarbituric acid shows its isomerization to 2-(5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid. This study proposes a reaction mechanism for the isomerization, which is adaptable to the synthesis of oxotriazolyl aliphatic acids and their decarboxylated products (Jacobsen et al., 1979).

  • Synthesis of Novel Triazole Derivatives : Another study focuses on the synthesis of 1,2,4- triazoles fused to heterocyclic rings such as pyridine and pyrimidine, which have diverse biological applications. The process involved the preparation of key starting materials and their subsequent reactions to yield triazole products, emphasizing the importance of synthetic methodologies in chemical research (Mottaghinejad & Alibakhshi, 2018).

  • Fluorescent Properties : The synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives and the study of their fluorescent properties indicate the exploration of these compounds in the field of dyes and pigments, potentially applicable in various industrial and scientific contexts (Rangnekar & Rajadhyaksha, 1986).

  • Ugi Reaction and Novel Compound Synthesis : A study discusses the use of a bifunctional formyl-acid in a one-pot Ugi reaction to obtain novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides, showcasing the versatility of Ugi reactions in creating diverse chemical structures (Ghandi et al., 2010).

Biochemical Analysis

Biochemical Properties

(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it can impact metabolic pathways by modulating the activity of key enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, either upregulating or downregulating the transcription of target genes . Furthermore, it may influence post-translational modifications of proteins, thereby altering their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response . Toxicity studies have indicated that excessive doses can result in significant adverse effects, highlighting the importance of dosage optimization .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways, potentially altering metabolic flux and metabolite levels. For instance, it may inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, thereby affecting the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as it needs to reach specific target sites to exert its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological activity .

Properties

IUPAC Name

2-(2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-7-9(6-11(17)18)13(19)16-12(14-7)8-4-2-3-5-10(8)15-16/h2-5,15H,6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODRFXKBJGFIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C3=CC=CC=C3N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201166544
Record name Pyrimido[1,2-b]indazole-3-acetic acid, 1,4-dihydro-2-methyl-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201166544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630763-66-4
Record name Pyrimido[1,2-b]indazole-3-acetic acid, 1,4-dihydro-2-methyl-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201166544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid
Reactant of Route 2
(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid
Reactant of Route 3
(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid
Reactant of Route 4
(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid
Reactant of Route 5
(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid
Reactant of Route 6
(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid

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